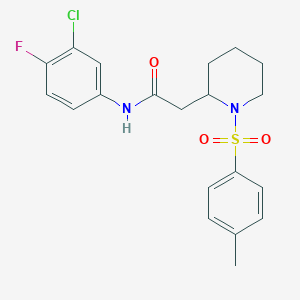![molecular formula C9H7ClN2 B2643786 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 103589-67-9](/img/structure/B2643786.png)
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol It is characterized by a cyclopenta[c]pyridine ring system with a chlorine atom at the 3-position and a nitrile group at the 4-position
Méthodes De Préparation
The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile: This compound has a similar structure but with a methyl group at the 1-position.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds share the cyclopenta[b]pyridine core but differ in functional groups and substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGGCQGXMOSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)


![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2643720.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)


